Sodium Thioglycolate

Description

Historical Context of Thioglycolate Research

The investigation into thioglycolates began not with the sodium salt itself, but with its parent compound, thioglycolic acid. The earliest known use of the term "thioglycolate" in the scientific literature dates back to the 1870s. oed.com However, the pivotal research that unlocked its practical applications emerged in the early 1930s from the work of scientist David R. Goddard. While studying the digestive resistance of proteins like keratin (B1170402), Goddard identified thioglycolic acid (TGA) as an effective agent for reducing strong disulfide bonds within these proteins. wikipedia.org He observed that breaking these bonds allowed for the reshaping of materials like hair, which would hold their new form after the bonds were allowed to reform. wikipedia.org

This fundamental discovery laid the groundwork for the commercial development of thioglycolates in the 1940s, primarily for cosmetic applications such as chemical depilatories and permanent hair-waving solutions. wikipedia.orgoecd.orgatamanchemicals.com Concurrently, research in microbiology highlighted another critical application. Following observations by Quastel and Stephenson on the growth of Clostridium sporogenes in the presence of sulfur-containing compounds, Brewer developed thioglycolate broth in the 1940s. dalynn.com His work showed that the inclusion of sodium thioglycolate in culture media created an environment suitable for the cultivation of anaerobic and microaerophilic bacteria. dalynn.com The compound acts as a reducing agent, removing molecular oxygen and neutralizing the inhibitory effects of substances like mercury. atamankimya.comdalynn.com

The post-war industrial boom of the 1950s introduced a new avenue for thioglycolate research: materials science. The burgeoning PVC industry began using thioglycolic acid as a raw material for producing organotin stabilizers, which improve the thermal stability of the polymer. oecd.org

Table 1: Key Historical Developments in Thioglycolate Research

| Time Period | Key Development | Field of Application | Researcher/Context |

|---|---|---|---|

| 1870s | Earliest known use of the term "thioglycolate" in scientific literature. oed.com | Chemistry | Journal of the Chemical Society oed.com |

| Early 1930s | Identification of TGA as a reagent for reducing disulfide bonds in proteins. wikipedia.org | Biochemistry/Protein Chemistry | David R. Goddard wikipedia.org |

| 1940s | Commercial development for use as a chemical depilatory and in hair-waving solutions. wikipedia.orgoecd.org | Cosmetics | Industrial Development oecd.org |

| 1940s | Formulation of thioglycolate broth for cultivating anaerobic bacteria. dalynn.com | Microbiology | Brewer dalynn.com |

| 1950s | Application as a raw material for organotin stabilizers in the PVC industry. oecd.org | Materials Science | PVC Industry Advent oecd.org |

Evolution of Research Perspectives on this compound

Research perspectives on this compound have significantly broadened from its initial applications. While its roles in cosmetics and microbiology remain prominent, scientific inquiry has evolved to explore more specialized and nuanced functions of the compound.

In the field of biochemistry and biomedical research , the utility of this compound has been extended beyond its general reducing properties. It is now a commonly used reagent in inflammation research to elicit a sterile inflammatory response, specifically to recruit neutrophils and macrophages in vivo for immunological studies. atamankimya.comchemicalbook.com This application leverages the body's reaction to the chemical to study cellular behavior during inflammation. Further research has explored its ability to protect enzymes from inactivation by maintaining their protein thiol groups in a reduced state. atamankimya.comchemicalbook.com

In analytical chemistry , thioglycolic acid and its salts, including this compound, are recognized for their ability to form complexes with various metal ions. This property has been harnessed for the detection of metals such as iron, molybdenum, silver, and tin. wikipedia.org For instance, the reaction of ferrous iron with thioglycolate produces a distinct red-violet ferric thioglycolate, a principle used in some "fallout removers" to indicate the presence of iron oxide. atamanchemicals.com

The materials science and chemical industries continue to find new uses for thioglycolates. In the early 2010s, researchers focused on developing low-residue variants of thioglycolates to enhance their utility in personal care products. coherentmi.com Furthermore, its application has expanded into environmental treatments, where it can be used to remove heavy metal ion pollutants from water. atamankimya.com In the oil and gas sector, thioglycolates are supplied for use in oilfield applications. coherentmi.com

This evolution reflects a shift from observing the macro-level effects of the compound (e.g., changing hair texture) to a more sophisticated, molecular-level understanding and manipulation of its chemical properties for highly specific outcomes in diverse scientific and industrial domains.

Table 2: Evolving Research Focus on this compound

| Field | Initial Focus | Evolved Perspective & Application |

|---|---|---|

| Cosmetic Science | Breaking disulfide bonds for hair waving and depilation. wikipedia.org | Development of low-residue variants for improved product formulations. coherentmi.com |

| Microbiology | Creating anaerobic conditions for bacterial growth in broths. dalynn.com | Use as a growth supplement in specialized enrichment media. chemicalbook.com |

| Biomedical Research | General protein reduction. wikipedia.org | Use as a specific eliciting agent for in vivo inflammation studies (neutrophil/macrophage recruitment). atamankimya.comchemicalbook.com |

| Analytical Chemistry | General chelating properties. | Specific reagent for the colorimetric detection of metal ions like iron. wikipedia.orgatamanchemicals.com |

| Environmental Science | Not a primary focus. | Application in water treatment for the removal of heavy metal pollutants. atamankimya.com |

Structure

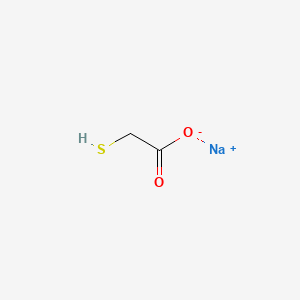

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2S.Na/c3-2(4)1-5;/h5H,1H2,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBVPFITFYNRCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HSCH2COO.Na, C2H3NaO2S | |

| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-11-1 (Parent) | |

| Record name | Sodium thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3026142 | |

| Record name | Sodium thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thioglycolic acid, sodium salt is a white powder with a slight odor. Used in cold-waving of hair and as a dipilatory., Liquid, Hygroscopic solid with a mild characteristic odor; Discolored by air and iron; [Merck Index] White hygroscopic powder with a stench; [Acros Organics MSDS] | |

| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium thioglycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble (NTP, 1992) | |

| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

367-51-1, 36722-22-2 | |

| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercaptoacetic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036722222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium thioglycolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mercaptoacetic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94M78P69V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (NTP, 1992) | |

| Record name | THIOGLYCOLIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanistic Basis of Sodium Thioglycolate Actions

Redox Chemistry and Reducing Potentiation

The principal function of sodium thioglycolate revolves around its activity as a reducing agent, a property that is particularly enhanced at higher pH levels. wikipedia.orgatamanchemicals.com This is attributed to the deprotonation of the thiol group, increasing its nucleophilicity and its propensity to donate electrons.

Disulfide Bond Reduction Mechanisms

A key action of this compound is its ability to cleave disulfide bonds (-S-S-), which are crucial for the tertiary and quaternary structure of many proteins. atamankimya.comdesignessentials.comwikipedia.org The process, known as thiol-disulfide exchange, involves the thiolate anion (RS⁻) of this compound attacking the disulfide bond, resulting in the formation of a mixed disulfide and a new thiolate. wikipedia.org This reaction effectively breaks the cross-link within or between protein chains. designessentials.communi.cz

The mechanism can be summarized as follows:

Deprotonation: The thiol group of thioglycolic acid loses a proton to become a thiolate anion, a step favored by alkaline conditions. wikipedia.orgwikipedia.org

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the disulfide bond in a protein (e.g., keratin). wikipedia.orgmuni.cz

Bond Cleavage: This attack breaks the disulfide bond, forming a new disulfide bond between the thioglycolate and one of the original sulfur atoms, and releasing the other sulfur atom as a new thiolate anion on the protein. wikipedia.org

This reaction is fundamental to applications such as hair perming, where the disulfide bonds in keratin (B1170402) are broken to allow the hair to be reshaped. designessentials.communi.cz Studies have shown that the reduction of disulfide bonds in hair by thioglycolates is a pH-dependent process, with increased efficiency at higher pH values. psu.edu The reaction kinetics often follow a pseudo-first-order model, where the diffusion of the reducing agent into the hair fiber is rapid, and the rate-limiting step is the cleavage of the disulfide bond itself. psu.edu

Maintenance of Reducing Conditions in Biological Systems

This compound is widely used in microbiological culture media to create and maintain anaerobic (low-oxygen) or microaerophilic conditions. atamankimya.comhimedialabs.comscientificlabs.comabmole.com It achieves this by scavenging dissolved oxygen from the medium, thereby lowering the oxidation-reduction potential. atamankimya.comatamanchemicals.com This creates an environment suitable for the growth of anaerobic and microaerophilic bacteria that would otherwise be inhibited by the presence of oxygen. himedialabs.comabmole.com The thioglycolate consumes oxygen, producing dithiodiglycolate in the process. wikipedia.org

Enzymatic and Protein Interaction Mechanisms

Beyond its general reducing properties, this compound engages in more specific interactions with proteins and enzymes, influencing their structure and function.

Protection of Protein Thiol Groups

The thiol groups of cysteine residues in proteins are susceptible to oxidation, which can lead to the formation of disulfide bonds and potentially inactivate the protein or enzyme. scientificlabs.comabmole.com this compound can protect these vital thiol groups by maintaining them in their reduced (-SH) state. atamankimya.comscientificlabs.comabmole.comavantorsciences.com By acting as a sacrificial antioxidant, it preferentially reacts with oxidizing agents, thus preserving the integrity and biological activity of the proteins. scientificlabs.comabmole.com This is particularly important in experimental settings where enzyme activity needs to be preserved during analysis. atamankimya.comatamanchemicals.com

Inhibition of Fatty Acid β-Oxidation

Research has indicated that thioglycolate can act as an inhibitor of fatty acid β-oxidation. avantorsciences.comoecd.org This metabolic pathway is the process by which fatty acids are broken down to produce energy. wikipedia.org The inhibition is primarily due to the effect on acyl-CoA dehydrogenases, a family of enzymes that catalyze the initial step in the β-oxidation cycle. oecd.orgwikipedia.org Specifically, thioglycolate has been shown to depress the activity of these enzymes, leading to a marked decrease in the breakdown of fatty acids. oecd.org This inhibition can result in effects such as fatty liver, as observed in animal studies. oecd.org

The β-oxidation pathway consists of a four-step cycle:

Oxidation by Acyl-CoA Dehydrogenase: This initial step, which is inhibited by thioglycolate, introduces a double bond into the fatty acyl-CoA molecule. wikipedia.orgwikipedia.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. wikipedia.org

Oxidation by Hydroxyacyl-CoA Dehydrogenase: The resulting hydroxyl group is oxidized to a ketone. mdpi.com

Thiolysis: A thiolase enzyme cleaves the molecule, releasing acetyl-CoA and a shortened fatty acyl-CoA. mdpi.comnih.gov

By inhibiting the first enzyme in this sequence, thioglycolate effectively halts the entire process. oecd.org

Table 1: Acyl-CoA Dehydrogenases and their Substrate Specificity

| Enzyme | Abbreviation | Substrate Chain Length |

|---|---|---|

| Short-chain acyl-CoA dehydrogenase | SCAD | 4 to 6 carbons uniprot.org |

| Medium-chain acyl-CoA dehydrogenase | MCAD | 4 to 12 carbons uni-konstanz.de |

| Long-chain acyl-CoA dehydrogenase | LCAD | 12 to 18 carbons uni-konstanz.de |

| Very long-chain acyl-CoA dehydrogenase | VLCAD | 14 to 20 carbons wikipedia.org |

Interactions with Specific Enzymes

This compound has been observed to interact with specific classes of enzymes, notably metalloproteinases. ahajournals.org Matrix metalloproteinases (MMPs) are zinc-dependent enzymes involved in the degradation of the extracellular matrix. nih.govmdpi.com In some experimental models, such as thioglycolate-induced peritonitis, MMP inhibitors have been shown to reduce the resulting cellular inflammation. ahajournals.org While thioglycolate itself is not a direct, specific inhibitor in the way that endogenous inhibitors like Tissue Inhibitors of Metalloproteinases (TIMPs) are, its use in inflammatory models highlights its role in processes where MMPs are active. ahajournals.orgnih.gov For instance, it has been used to stimulate an inflammatory response in animal models to study the effects of MMP inhibitors. ahajournals.orgnih.gov There is also evidence suggesting that thioglycolate, as a free radical scavenger, may have been important in obtaining the N-terminal sequence of human TIMP-3, one of the natural inhibitors of MMPs. escholarship.org

Chelation Mechanisms

This compound acts as an effective chelating agent due to the presence of two functional groups: a thiol (-SH) and a carboxyl group (-COOH). atamankimya.com This structure allows it to form stable complexes with various metal ions. The process of chelation involves the formation of two or more separate coordinate bonds between the thioglycolate molecule (the ligand) and a single central metal ion, effectively sequestering the ion. quora.com

The chelation primarily occurs through the sulfur atom of the thiol group and an oxygen atom from the carboxylate group. Research in the field of mineral flotation, for instance, demonstrates that this compound can selectively bind to metal ions on mineral surfaces. In the case of arsenopyrite (B74077), the thiol group (-SH) forms chemical bonds with iron (Fe) and arsenic (As) sites on the mineral surface, while the carboxylate group (-COO⁻) interacts with water molecules. researchgate.net This interaction creates a stable, hydrophilic layer on the mineral, altering its surface properties. researchgate.net A similar mechanism is observed on chalcopyrite surfaces, where this compound adsorbs onto the mineral, increasing its hydrophilicity. mdpi.comsemanticscholar.org

The strength of these interactions is quantified by stability constants (log K), which measure the equilibrium for the formation of the complex in a solution. google.com Thioglycolic acid and its salts are known to form complexes with a range of metal ions, including iron, molybdenum, silver, and tin. atamanchemicals.com Studies have determined the stability constants for thioglycolate complexes with various metals, such as europium, americium, and lead. scispace.comzenodo.org For example, a study on rare-earth metals found that the stability of their complexes with thioglycolate was lower than with glycolate (B3277807) or acetate, indicating differences in binding affinity based on the ligand structure. scispace.com The ability to form these stable metal complexes is fundamental to this compound's application as a depressant in mineral flotation and as a reagent for detecting metal ions. atamanchemicals.commdpi.comarkema.com

| Metal Ion | Interacting Functional Group(s) | Mechanism of Action | Application Context |

|---|---|---|---|

| Iron (Fe³⁺), Arsenic (As) | Thiol (-SH), Carboxylate (-COO⁻) | Forms chemical bonds with Fe and As sites on the mineral surface, creating a hydrophilic layer. researchgate.net | Depressant in arsenopyrite flotation. researchgate.net |

| Copper (Cu²⁺) | Thiol (-SH), Carboxylate (-COO⁻) | Adsorbs onto chalcopyrite mineral surface, increasing hydrophilicity. mdpi.commdpi.com Forms stable molybdenite-Cu(I)-STG complex in the presence of Cu ions. mdpi.com | Depressant in chalcopyrite flotation. mdpi.comsemanticscholar.org |

| Silver (Ag⁺) | Thiol (-SH) | Interacts with and neutralizes silver ions. nih.gov | Neutralizing agent for silver compounds. nih.gov |

| Lead (Pb²⁺) | Ethylthioglycolate | Forms three distinct complex species: PbA⁺, PbA₂, and PbA₃⁻. zenodo.org | Polarographic analysis of metal complexes. zenodo.org |

| Europium (Eu³⁺), Americium (Am³⁺) | Thioglycolate | Forms stable complexes with measured stability constants. scispace.com | Radiochemical separation and analysis. scispace.com |

Osmotic Resistance Modulation at Cellular Level

Osmotic stress occurs when there is a significant change in the solute concentration of the environment surrounding a cell, leading to water influx or efflux that can disrupt cellular homeostasis and function. numberanalytics.comnih.gov While this compound is not an osmolyte itself, its primary function as a potent reducing agent allows it to modulate cellular resistance to osmotic stress indirectly. atamankimya.comsigmaaldrich.com

The principal mechanism of this modulation is through the maintenance of a reduced intracellular environment. sigmaaldrich.comatamanchemicals.com Cells under osmotic stress can experience secondary effects, including oxidative stress, due to the generation of reactive oxygen species (ROS). frontiersin.org Oxidative stress can damage crucial cellular components, including proteins and membrane lipids. This compound helps to mitigate this damage by protecting protein thiol groups from oxidation and maintaining them in their reduced state. atamankimya.comsigmaaldrich.comatamanchemicals.com This protective action helps preserve the function of enzymes and structural proteins that are essential for the cell to mount an effective stress response. atamankimya.com

| Cellular Effect of Osmotic Stress | Modulating Action of this compound |

|---|---|

| Increased production of Reactive Oxygen Species (ROS), leading to oxidative stress. frontiersin.org | Acts as a reducing agent, consuming molecular oxygen and lowering the redox potential. atamankimya.commicrobeonline.com |

| Oxidation and potential inactivation of essential proteins and enzymes via their thiol (-SH) groups. frontiersin.org | Maintains protein thiol groups in their reduced, active state, protecting them from oxidative damage. sigmaaldrich.comatamanchemicals.com |

| General disruption of cellular redox homeostasis. asm.org | Supports the cell's natural thiol-based antioxidant systems (e.g., glutathione, thioredoxin pathways). asm.orgmdpi.com |

| Compromised cell membrane and inhibited growth due to combined physical and oxidative damage. | Indirectly enhances cell survival and resilience by mitigating secondary oxidative damage, allowing the cell to better manage the primary osmotic challenge. |

Biological and Biomedical Research Applications

Applications in Microbiology Research

In microbiology, sodium thioglycolate is a key component in culture media, primarily for its ability to create anaerobic or low-oxygen environments. This facilitates the growth and study of a wide range of microorganisms with diverse oxygen requirements.

This compound is widely used as a reducing agent in microbial culture media to support the growth of anaerobic and microaerophilic bacteria. sigmaaldrich.comhimedialabs.combio-world.comsigmaaldrich.com It effectively consumes molecular oxygen, thereby creating an environment with low oxygen tension suitable for organisms that cannot grow in the presence of oxygen. sigmaaldrich.comhardydiagnostics.commicrobeonline.com This process also prevents the formation of peroxides, which can be lethal to many anaerobic microorganisms. hardydiagnostics.comthermofisher.com

Thioglycolate broth is a multipurpose, enrichment, and differential medium used to determine the oxygen requirements of microorganisms. wikipedia.orgmicrobenotes.com The medium, containing this compound, allows for the creation of an oxygen concentration gradient within a single test tube. wikipedia.org This gradient helps in differentiating various types of bacteria based on their growth patterns:

Obligate aerobes grow at the top where oxygen concentration is highest. wikipedia.orgmicrobenotes.com

Obligate anaerobes grow at the bottom where oxygen is absent. wikipedia.orgmicrobenotes.com

Facultative anaerobes grow throughout the tube but gather mostly at the top. wikipedia.orgmicrobenotes.com

Microaerophiles grow in the upper part of the tube, but not at the very top. wikipedia.orgmicrobenotes.com

Aerotolerant organisms are found evenly spread throughout the tube. wikipedia.orgmicrobenotes.com

This medium is frequently used in diagnostic bacteriology to isolate strict anaerobes from clinical samples, such as blood, when an anaerobic infection is suspected. microbeonline.commicrobenotes.comclinisciences.com Brewer Thioglycollate Medium is a specific formulation used for sterility testing of biological products and for the isolation of both aerobic and anaerobic organisms. sigmaaldrich.comexodocientifica.com.brmicroxpress.in

Table 1: Typical Composition of Thioglycolate Broth

| Component | Purpose |

| This compound | Reducing agent that consumes oxygen to create anaerobic conditions. sigmaaldrich.comhardydiagnostics.commicrobeonline.com |

| L-Cystine | Reducing agent; provides necessary growth factors. hardydiagnostics.commicrobenotes.com |

| Casein Digest / Proteose Peptone | Provides essential nutrients like nitrogen, vitamins, and amino acids. hardydiagnostics.comclinisciences.comsigmaaldrich.com |

| Dextrose (Glucose) | A fermentable carbohydrate source of energy. hardydiagnostics.commicrobenotes.comclinisciences.com |

| Yeast Extract | Source of vitamins and other growth factors. hardydiagnostics.commicrobenotes.com |

| Sodium Chloride | Maintains osmotic equilibrium. hardydiagnostics.commicrobeonline.com |

| Agar (small amount) | Impedes the diffusion of oxygen and convection currents. hardydiagnostics.comsigmaaldrich.comprolabcorp.com |

| Resazurin or Methylene Blue | Redox indicator that shows the presence of oxygen (turns pink/greenish-blue). hardydiagnostics.comwikipedia.orgsigmaaldrich.com |

Research has explored the use of reducing agents like this compound to improve the recovery of specific bacteria from various samples. Studies have described the use of this compound to optimize the recovery of injured Bifidobacterium cells from environmental samples. In the context of biofilm-related infections, which are notoriously difficult to diagnose, thioglycolate broth has been used in conjunction with other agents to enhance the detachment and subsequent recovery of bacteria from prosthetic devices. nih.gov The presence of this compound in transport media, such as Liquid Amies, also favors the growth and proliferation of a broad range of pathogens, aiding in their recovery and subsequent analysis. isogen-lifescience.com

Cell and Tissue Culture Research

Beyond microbiology, this compound has found applications in the culture of eukaryotic cells and tissues, where it can influence cellular properties while maintaining viability.

In cell culture research, maintaining the health and functionality of cells is paramount. Studies have shown that this compound can be used to modify cellular characteristics without compromising cell viability or function. nih.gov For instance, research on human natural killer (NK) cells demonstrated that treatment with specific concentrations of thioglycolate could alter cellular rigidity while the cells remained highly viable (>95%) and maintained their cytotoxic activity against tumor target cells. nih.gov

The structural rigidity of a cell, influenced by its cytoskeleton, plays a critical role in its function and behavior. This compound has been identified as an effective agent for modifying the viscoelastic properties of cells. nih.gov A study involving micropipet aspiration to measure cellular resistance to deformation found that treating cultured human NK cells with thioglycolate significantly increased their deformability (i.e., reduced their rigidity). nih.gov The effect was dependent on both the concentration of thioglycolate and the duration of the treatment. This research indicates that thioglycolate may be a useful compound for altering the rheological properties of lymphocytes for research or therapeutic applications. nih.gov

Table 2: Effect of this compound (TGA) on Natural Killer (NK) Cell Deformability and Viability

| TGA Concentration | Incubation Time | Effect on Deformability | Cell Viability |

| 0.032 mg/ml | 24 hours | Significant increase | > 95% |

| 0.032 mg/ml | 48 hours | Deformability doubled compared to 24 hours | > 95% |

| Higher Concentrations | 48 hours | Increased deformability | Not specified |

| All tested concentrations (0.032 - 0.250 mg/ml) | 72 hours | Increased deformability | > 95% at 0.032 mg/ml |

Data sourced from research on human activated natural killer cells. nih.gov

Inflammation and Immunological Research Models

This compound is a chemical agent frequently utilized in biomedical research to induce a sterile inflammatory response, primarily within the peritoneal cavity of laboratory animals. This induced inflammation serves as a valuable model for studying the complex cellular and molecular events involved in the immune response.

Elicitation of Neutrophil and Macrophage Response

The injection of a thioglycolate medium into the peritoneal cavity is a standard and effective method for recruiting, or eliciting, a large number of immune cells, particularly neutrophils and macrophages, for harvesting and subsequent in vitro analysis. nih.govchemicalbook.com This process allows researchers to obtain a significant population of these phagocytic cells under sterile conditions. nih.gov

The cellular response to thioglycolate administration follows a well-defined timeline. Neutrophils are the first responders, migrating to the site of inflammation in large numbers within hours. nih.gov This initial influx is then followed by the migration of monocytes, which differentiate into macrophages. nih.govwgtn.ac.nz For instance, studies in mice have shown that three hours after an intraperitoneal injection of thioglycolate, the peritoneal exudate cells (PECs) can be comprised of over 98% polymorphonuclear leukocytes (PMNs), or neutrophils, based on nuclear morphology. tau.ac.il The purity of the neutrophil population can vary with time; one study reported 88% purity at 4 hours post-injection, which decreased to 65% after 18 hours. tau.ac.il Macrophages become the predominant cell type between the third and sixth day of the induced peritonitis. nih.gov

This method provides a reliable source of recently extravasated neutrophils and inflammatory macrophages for a wide range of experimental applications. tau.ac.ilresearchgate.net The characteristics of the elicited macrophages, however, can differ from resident peritoneal macrophages, as they are composed of inflammatory cells recruited primarily from the blood. nih.gov

| Time Post-Injection | Cell Yield (per mouse) | PMN Purity | Reference |

|---|---|---|---|

| 4 hours | 1 to 2 x 10⁷ | 88% | tau.ac.il |

| 18 hours | 1 to 2 x 10⁷ | 65% | tau.ac.il |

Peritonitis Model Induction and Mechanisms

The injection of this compound is a well-established method for inducing acute, sterile peritonitis, an inflammation of the peritoneum. nih.govucsf.eduresearchgate.net This model is widely used to study the acute chemotactic responses of immune cells and the mechanisms of leukocyte recruitment and migration during inflammation. researchgate.netresearchgate.net

Upon introduction into the peritoneal cavity, thioglycolate acts as a potent inflammatory stimulus, triggering a cascade of events that leads to a massive influx of leukocytes from the bloodstream. wgtn.ac.nzucsf.edu The process begins with the activation of resident peritoneal cells, which release a variety of pro-inflammatory mediators, including cytokines and chemokines. These signaling molecules, such as Monocyte Chemoattractant Protein-1 (MCP-1), create a chemical gradient that attracts circulating leukocytes. researchgate.net The activation of the NF-κB pathway is a key event in this process, as it rapidly initiates the transcription of numerous pro-inflammatory cytokines. nih.gov

The cellular composition of the peritoneal exudate changes dynamically over time. The initial phase is characterized by a rapid accumulation of neutrophils. nih.gov This is followed by a significant increase in monocyte-derived macrophages. wgtn.ac.nz Studies have shown that macrophage colony-stimulating factor (CSF-1) is a key factor in recruiting these circulating monocytes and promoting their differentiation into macrophages within the inflamed peritoneum. wgtn.ac.nz This dynamic change, involving a massive influx of infiltrating leukocytes and the proliferation of peritoneal macrophages, makes the thioglycolate-induced peritonitis model a powerful tool for investigating sterile inflammation. wgtn.ac.nz

Immunological Response Studies

The thioglycolate-induced peritonitis model provides a controlled in vivo setting to investigate various facets of the immunological response. Researchers use this model to study cell population dynamics, the roles of specific cytokines and chemokines, and the functional characteristics of elicited immune cells. wgtn.ac.nz

By analyzing the cells and fluids from the peritoneal cavity at different time points, scientists can dissect the complex interactions between different immune cell types. nih.gov For example, the model has been used to study the production of key inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). wgtn.ac.nznih.gov Experiments have shown that inhibiting the NF-κB pathway can reduce the secretion and expression of these cytokines, highlighting its crucial role in this inflammatory response. nih.gov

Furthermore, the functional state of the elicited cells can be assessed. Macrophages harvested using this method can be polarized towards different phenotypes, such as the pro-inflammatory (M1) or anti-inflammatory (M2) state, allowing for studies on macrophage activation and function. researchgate.net However, it is noted that the type of thioglycolate used can influence the functional characteristics of the elicited macrophages. For example, macrophages elicited with Brewer thioglycolate were found to be active in phagocytosis but were unable to kill the ingested microorganisms, a functional defect not observed with other forms of thioglycolate. researchgate.net This model is therefore instrumental in studying how the immune system initiates, orchestrates, and resolves an inflammatory event. wgtn.ac.nz

Biochemical Pathway Investigations

Beyond its use in immunological models, this compound also serves as a reagent in specific biochemical analyses.

Role in Amino Acid Analysis

In the field of biochemical analysis, this compound is employed as a protective reagent during amino acid analysis. atamankimya.com Specifically, it is used to protect the amino acid tryptophan. atamankimya.commpbio.comcamachem.com Tryptophan is susceptible to degradation under certain analytical conditions, and the presence of this compound helps to preserve it, ensuring more accurate quantification. atamankimya.commpbio.com

ATP Formation Mediation

This compound also plays a role in energy metabolism, specifically in mediating the formation of Adenosine triphosphate (ATP) from Adenosine diphosphate (B83284) (ADP). atamankimya.commpbio.com As a reducing agent, it can influence the cellular redox state. atamankimya.com It helps maintain protein thiol groups in their reduced state, which can protect enzymes from inactivation and support cellular processes that lead to ATP synthesis. chemicalbook.comatamankimya.com

Fatty Acid Metabolism Studies

This compound has been utilized in biomedical research to investigate the intricacies of fatty acid metabolism. Studies have shown that it can induce a state that mimics certain metabolic disorders by interfering with the oxidation of fatty acids. This interference is not due to a direct inhibition of a single specific enzyme but is rather understood as a consequence of its chemical properties as a thiol compound. The introduction of this compound into biological systems can alter the intracellular redox state and the availability of crucial cofactors, thereby impacting the efficiency of the β-oxidation spiral.

Research in animal models has demonstrated that the administration of this compound leads to a discernible inhibition of fatty acid oxidation. nih.gov This effect is particularly evident under conditions of a high-fat diet. For instance, studies in rats have shown that this compound administration stimulates a significant increase in feed consumption when the animals are on a fat-supplemented diet. nih.gov This physiological response is linked to a decrease in the metabolic energy derived from fats, prompting a compensatory increase in food intake.

The following table summarizes findings from a study investigating the effects of this compound on feed consumption in rats fed diets with varying fat content.

| Dietary Fat Content | This compound Dose (mg/kg) | Observed Effect on Feed Consumption | Supporting Observations |

|---|---|---|---|

| Low-Fat (4.3%) | 69 | Significant increase | - |

| Medium-Fat (13.5%) | 69 | Significant increase | - |

| Medium-Fat (18%) | 46 | Three to fourfold increase | - |

| High-Fat (66.4%) | 69 | Significant increase | - |

Drug Formulation and Delivery Research

Stabilizing Agent in Drug Formulations

In the realm of pharmaceutical sciences, this compound serves as a valuable excipient, primarily utilized for its stabilizing properties in various drug formulations. dcfinechemicals.com Its role as a stabilizer is intrinsically linked to its chemical nature as a reducing agent and an antioxidant. nih.govnih.gov The thiol group (-SH) in the this compound molecule is readily oxidized, and in the process, it can protect the active pharmaceutical ingredient (API) from oxidative degradation. This is particularly crucial for drugs that are susceptible to oxidation, which can lead to a loss of potency and the formation of potentially harmful degradation products.

The mechanism of stabilization by this compound involves the sacrificial oxidation of its thiol group. It can also regenerate other antioxidants, such as ascorbic acid, by reducing their oxidized forms. Furthermore, for protein-based therapeutics that contain disulfide bonds essential for their tertiary structure and biological activity, this compound can help maintain a reduced environment, preventing the formation of incorrect disulfide linkages or aggregation, which can be a significant issue affecting the stability and immunogenicity of these complex molecules.

The antioxidant properties of this compound are beneficial in both liquid and semi-solid formulations where the presence of oxygen, light, or metal ions can catalyze oxidative reactions. By scavenging free radicals and reactive oxygen species, it helps to preserve the integrity and extend the shelf-life of the pharmaceutical product. lesielle.com

The following table outlines the stabilizing properties and mechanisms of this compound in drug formulations.

| Property | Mechanism of Action | Application in Drug Formulation |

|---|---|---|

| Antioxidant | Scavenges free radicals and reactive oxygen species, preventing oxidative degradation of the active pharmaceutical ingredient. | Protects sensitive drugs from oxidation, extending shelf-life. |

| Reducing Agent | Maintains thiol groups in proteins in their reduced state, preventing the formation of incorrect disulfide bonds and aggregation. | Stabilizes protein-based therapeutics and other molecules with susceptible functional groups. |

Mucoadhesive Formulations

A significant area of research in drug delivery is the development of mucoadhesive formulations that can prolong the residence time of a dosage form at the site of application, thereby enhancing drug absorption and bioavailability. nih.govpharmaexcipients.com this compound, or more precisely its parent compound thioglycolic acid, plays a pivotal role in the synthesis of a class of mucoadhesive polymers known as thiomers. researchgate.netraajournal.com

Thiomers are polymers that have been chemically modified to introduce thiol (-SH) groups onto their backbone. nih.gov This modification dramatically enhances their mucoadhesive properties compared to the corresponding unmodified polymers. nih.gov The enhanced mucoadhesion is attributed to the ability of the thiol groups to form covalent disulfide bonds with the cysteine-rich subdomains of mucin glycoproteins, which are the primary components of the mucus layer lining various body cavities. pharmaexcipients.comresearchgate.net These covalent interactions are significantly stronger than the non-covalent interactions (such as hydrogen bonds and van der Waals forces) that govern the mucoadhesion of first-generation mucoadhesive polymers. raajournal.com

The improved mucoadhesive strength of thiolated polymers leads to a longer retention time of the drug delivery system on mucosal surfaces, such as the buccal, nasal, ocular, and gastrointestinal mucosa. pharmaexcipients.com This prolonged contact time allows for a more sustained release of the drug and can significantly improve its absorption and therapeutic efficacy. pharmaexcipients.com Research has shown that the degree of mucoadhesion is directly related to the number of thiol groups present on the polymer backbone. mdpi.com

Various studies have quantified the enhancement in mucoadhesive properties of different polymers upon thiolation with thioglycolic acid. The table below presents a summary of research findings on the improved mucoadhesive performance of thiolated polymers.

| Base Polymer | Thiolating Agent | Observed Improvement in Mucoadhesion | Method of Evaluation |

|---|---|---|---|

| Poly(acrylic acid) | Thioglycolic Acid | Up to 140-fold increase in mucoadhesive properties. nih.gov | Tensile studies, rotating cylinder method. mdpi.comnih.gov |

| Chitosan | Thioglycolic Acid | Significantly prolonged residence time on mucosal surfaces. nih.gov | In vivo residence time studies. nih.gov |

| Xanthan Gum | Thioglycolic Acid | Substantial increase in viscosity and mucosal adhesion strength. researchgate.net | Rheological investigations, ex vivo mucoadhesion strength tests. researchgate.net |

Toxicological and Safety Research Paradigms

Genotoxicity and Mutagenicity Assessments

The genotoxicity of sodium thioglycolate and its related compounds, such as thioglycolic acid, has been evaluated through a series of in vitro and in vivo assays. These tests investigate the potential of the substance to induce genetic mutations or chromosomal damage.

In vitro assessments are crucial for identifying potential mutagens. This compound has been tested for its ability to cause gene mutations in bacterial and mammalian cell systems.

In bacterial reverse mutation assays, commonly known as the Ames test, this compound was found to be non-mutagenic. nih.govindustrialchemicals.gov.au It was tested in several strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) at concentrations up to 3,600 µ g/plate , both with and without metabolic activation from rat or hamster liver S9 enzymes, and showed no mutagenic activity. nih.govnih.gov Similarly, gene mutation tests in mammalian cells also returned negative results. europa.eu The consistent negative outcomes in these in vitro tests suggest that this compound does not directly cause gene mutations. industrialchemicals.gov.aueuropa.eu

Table 1: In Vitro Mutagenicity Study Findings for this compound

| Test System | Guideline | Results | Metabolic Activation | Conclusion |

|---|---|---|---|---|

| Ames Test (Salmonella typhimurium) | OECD 471 | Negative | With and Without | Not Mutagenic chemscience.com |

| Mammalian Cell Gene Mutation | Not Specified | Negative | With and Without | Not Mutagenic europa.eu |

In vivo studies assess the potential for a substance to cause chromosomal damage within a living organism. For this compound, the results from these studies have been mixed.

In a study where mice were treated dermally with this compound for 13 weeks, a slight but statistically significant increase in the frequency of micronucleated normochromatic erythrocytes was observed in the peripheral blood of female mice at the highest dose level. oecd.orgoecd.org However, this effect was not seen in male mice. nih.gov In contrast, two other mouse bone marrow micronucleus assays, conducted according to OECD Guideline 474, found no evidence of clastogenic potential when this compound was administered via dermal and oral routes up to the maximum tolerated dose. industrialchemicals.gov.auoecd.org Additionally, a sex-linked recessive lethal mutations test in Drosophila melanogaster for this compound was also negative. industrialchemicals.gov.auoecd.org

Table 2: In Vivo Chromosomal Damage Study Findings for this compound

| Test System | Route | Guideline | Key Finding | Conclusion |

|---|---|---|---|---|

| Mouse Micronucleus Assay | Dermal (13 weeks) | Not Specified | Slight increase in micronuclei in female mice only nih.gov | Equivocal |

| Mouse Bone Marrow Micronucleus Assay | Dermal & Oral | OECD 474 | No evidence of clastogenic potential oecd.org | Negative industrialchemicals.gov.au |

| Drosophila melanogaster SLRL Test | Not Specified | Not Specified | Not mutagenic oecd.org | Negative |

Carcinogenicity Research

Carcinogenicity studies are designed to determine if long-term exposure to a substance can lead to the development of cancer.

The carcinogenic potential of this compound has been investigated through dermal application in animal models. In a non-standard study, solutions of 1% or 2% this compound in acetone (B3395972) were applied dermally to female Swiss mice twice a week for their lifetime. nih.gov A similar protocol was used for female rabbits, where the solution was applied to the inside of the ear, with the study concluding at week 85. nih.gov

The results from these dermal carcinogenicity studies showed no evidence of carcinogenicity. nih.govresearchgate.net The incidence of neoplasms in the mice treated with this compound was not statistically different from the control group. nih.govoecd.org Furthermore, no neoplasms were observed in the rabbits that received dermal applications of this compound. nih.gov There was also no significant impact on the survival rates of the treated mice or rabbits compared to the controls. nih.gov Based on these findings, it was concluded that under the conditions of the study, this compound did not increase the incidence of tumors. europa.euoecd.org

Reproductive and Developmental Toxicity Research

Research into the reproductive and developmental effects of this compound has been conducted through various animal studies, primarily focusing on oral and dermal routes of exposure. The toxicity is largely attributed to the thioglycolate anion. oecd.org

Studies have been conducted to determine the effects of this compound on adult reproductive capabilities. In a reproduction/developmental toxicity screening test performed in line with OECD Guideline 421, this compound was administered orally to rats. oecd.org The No-Observed-Adverse-Effect Level (NOAEL) for parental toxicity was established at 20 mg/kg bw/day. oecd.orgoecd.org This was based on the observation of deaths at higher dose levels of 40 and 80 mg/kg bw/day. oecd.orgoecd.org Similarly, the NOAEL for reproductive performance, which includes mating, fertility, and delivery, was also determined to be 20 mg/kg bw/day, again linked to parental mortality at higher concentrations. oecd.orgoecd.org

The potential for this compound to cause toxicity to a developing fetus has been assessed in multiple studies. In the OECD 421 screening test, the NOAEL for toxic effects on progeny was 40 mg/kg bw/day, an endpoint based on the occurrence of a dead litter at the 80 mg/kg bw/day dose. oecd.orgoecd.org

Developmental toxicity has been further investigated in studies compliant with OECD Guideline 414 via the dermal route. oecd.orgoecd.org In a study on Sprague-Dawley rats, topical application of 200 mg/kg/day resulted in maternal toxicity, including one death and reduced body weight. nih.gov At this same dose, a decrease in fetal body weight per litter was observed. nih.govscbt.com The developmental toxicity NOAEL for rats in this study was established at 100 mg/kg/day. nih.govhaz-map.com

In a similar study using New Zealand White rabbits, maternal toxicity was observed at the application site across all dose groups, but no systemic toxicity was noted. nih.govnih.gov Importantly, there was no evidence of embryo or fetal toxicity at any dose tested. nih.govnih.gov Consequently, the developmental toxicity NOAEL for rabbits was determined to be greater than 65 mg/kg/day. oecd.orgnih.gov

A consistent finding across all developmental toxicity studies involving this compound, including both oral and dermal routes in rats and rabbits, is the absence of any treatment-related teratogenic effects. oecd.orgoecd.orgnih.govhaz-map.com No structural malformations in fetuses were observed that could be attributed to exposure to the compound. nih.govnih.gov

Table 1: Reproductive and Developmental Toxicity Data for this compound

| Study Type | Species | Endpoint | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |

|---|---|---|---|---|

| Oral Reproduction/Developmental Screening (OECD 421) | Rat | Parental Toxicity | 20 mg/kg bw/day | Based on deaths at higher doses. oecd.orgoecd.org |

| Oral Reproduction/Developmental Screening (OECD 421) | Rat | Reproductive Performance | 20 mg/kg bw/day | Based on deaths at higher doses. oecd.orgoecd.org |

| Oral Reproduction/Developmental Screening (OECD 421) | Rat | Progeny Toxicity | 40 mg/kg bw/day | Based on a dead litter at 80 mg/kg bw/day. oecd.orgoecd.org |

| Dermal Developmental Toxicity (OECD 414) | Rat | Developmental Toxicity | 100 mg/kg/day | Decreased fetal body weights observed at 200 mg/kg/day. nih.govhaz-map.com |

| Dermal Developmental Toxicity (OECD 414) | Rabbit | Developmental Toxicity | >65 mg/kg/day | No evidence of embryo-fetal toxicity at any dose tested. oecd.orgnih.govnih.gov |

Dermal and Ocular Irritation and Sensitization Mechanisms

The mechanisms by which this compound interacts with skin and eyes are primarily related to the reducing properties of the thioglycolate anion.

The primary mechanism of action for thioglycolates on keratin-based tissues is the reduction of cystine disulfide linkages. nih.govnih.gov This chemical reaction weakens the keratin (B1170402) structure, a principle utilized in hair depilatories and permanent waving solutions. nih.govskintherapyletter.com While the parent compound, thioglycolic acid, is considered corrosive to the skin, this compound is classified as a skin irritant. oecd.orgprevor.com An OECD Guideline 404 study using 98% pure this compound on rabbits found it to be only slightly irritating. oecd.org

The irritancy of formulations containing this compound, such as depilatory creams, is often enhanced by a highly alkaline pH (typically 12-13), which is necessary to open the hair shaft structure and allow the thioglycolate to penetrate. skintherapyletter.com The skin is generally less susceptible to this action than hair because it contains fewer disulfide bonds. skintherapyletter.com However, the compound can be absorbed through the skin and has been identified as a skin sensitizer (B1316253), with potential to cause allergic contact dermatitis upon repeated exposure. oecd.orgscbt.comhaz-map.com

The ocular irritation potential of this compound has been formally investigated. In a study compliant with OECD Guideline 405, instilling 100 mg of pure this compound into rabbit eyes resulted in slight irritation. oecd.org This is in contrast to its parent acid, thioglycolic acid, which is known to be corrosive and can cause severe eye damage. oecd.orgscbt.comprevor.com

The mechanism of irritation for low-molecular-weight organic acids in the eye generally involves causing conjunctival hyperemia (redness) and potential corneal injury. nih.gov A reported case of accidental splashing with thioglycolic acid liquid resulted in clouded corneas and edema of the conjunctiva. prevor.com Although the sodium salt is less aggressive, the underlying potential of the thioglycolate anion to interact with ocular tissues drives its classification as an irritant.

Table 2: Dermal and Ocular Irritation Research on this compound

| Test Type | Species/Model | Observation | Result/Classification |

|---|---|---|---|

| Skin Irritation (OECD 404) | Rabbit | Application of 98% pure this compound. | Slightly irritating. oecd.org |

| Ocular Irritation (OECD 405) | Rabbit | Instillation of 100 mg of pure this compound. | Slightly irritating. oecd.org |

| Skin Sensitization (LLNA, OECD 429) | Mouse | Assessment of sensitizing potential. | Considered a skin sensitizer. oecd.org |

Contact Sensitization Potential and Allergic Reactions

This compound is recognized as a skin sensitizer. oecd.org Research, including local lymph node assays in mice, has confirmed its potential to cause allergic contact dermatitis. oecd.org In one such study conducted according to OECD Guideline 429, this compound was identified as a skin sensitizer with an EC3 value of approximately 6%. oecd.org For comparison, the ammonium (B1175870) salt of thioglycolic acid was also found to be sensitizing with a lower EC3 value of 0.65%. oecd.org

While considered to have a low potential for contact sensitization in the general population, chronic occupational exposure to thioglycolate salts has been associated with allergic reactions. researchgate.netscbt.com These reactions can manifest as fluid collection under the skin (edema), skin redness (erythema), burning sensations, and eczema-like dermatitis. scbt.comnih.gov Cases of skin sensitization have been notably observed in hairdressers, who may have repeated dermal contact with products containing thioglycolates. oecd.orgnih.gov

Table 1: Skin Sensitization Studies with Sodium and Ammonium Thioglycolate This table is interactive. You can sort and filter the data.

| Test Substance | Species | Method | Result | EC3 Value | Reference |

|---|---|---|---|---|---|

| This compound | Mouse | OECD Guideline 429 (Local Lymph Node Assay) | Sensitising to the skin | ca. 6% | oecd.org |

| Ammonium Thioglycolate | Mouse | OECD Guideline 429 (Local Lymph Node Assay) | Sensitising to the skin | 0.65% | oecd.org |

Systemic Toxicity Pathways

Hepatic Effects Research

Studies have indicated that this compound can induce hepatic effects. In a 13-week oral repeated dose toxicity study in rats (OECD Guideline 408), histopathological changes were observed in the liver at a dose of 60 mg/kg bw/d. oecd.org These effects were noted to be reversible. oecd.org The observed hepatocellular microvacuolization is thought to be related to the inhibition of β-oxidation of fatty acids. oecd.orgresearchgate.netoecd.org Another study noted that in female rats given oral doses, changes in biochemical parameters and hepatocellular microvacuolization were seen at 20 mg/kg body weight and day and above, with a No-Observed-Adverse-Effect Level (NOAEL) of 7 mg this compound/kg body weight and day. researchgate.netuzh.ch

In a 2-week dermal study in rats, significantly increased liver weights were observed in males at a dose of 180 mg/kg. nih.gov Mild cytoplasmic focal vacuolization of the centrilobular hepatocytes occurred in all dosed male groups in this short-term study; however, similar changes were not seen in the subsequent 3-month study. nih.gov In mice, a 3-month dermal study showed significantly increased liver weights in males at 180 and 360 mg/kg and in females at 45 mg/kg or greater. nih.gov

Renal Systemic Responses

Research has shown that the kidneys are involved in the distribution and excretion of thioglycolates. researchgate.net Following intravenous injection in animal models, 35S-labeled thioglycolate was found to distribute to the kidneys, among other organs. oecd.org Dermal absorption studies in rabbits also demonstrated that a significant portion of absorbed this compound is excreted in the urine. nih.gov

In a 2-week dermal toxicity study in rats, increased kidney weights were observed, although this effect was not replicated in a longer 3-month study. nih.gov Similarly, a 3-month dermal study in mice reported increased kidney weights, but without corresponding treatment-related microscopic lesions. nih.gov

Gastrointestinal Disturbances and Symptoms

Oral administration of this compound has been linked to gastrointestinal tract irritation. oecd.org In acute oral toxicity studies in rats, GI tract irritation was a common finding. oecd.org Ingestion of thioglycolate salts can lead to symptoms such as nausea, vomiting, and hypermotility with diarrhea. oxfordlabchem.com Animal studies involving intraperitoneal injections of this compound in rats noted apparent increased peristalsis of the gastrointestinal tract. nih.gov

Central Nervous System Depression

Thioglycolate salts have been reported to have the potential to cause central nervous system (CNS) depression. scbt.comsdfine.com Symptoms associated with exposure can include giddiness, headache, dizziness, confusion, and slurred speech, which may progress to unconsciousness in serious cases. sdfine.com Animal studies have also reported convulsions and labored breathing. scbt.comsdfine.com Behavioral abnormalities were observed in rats following oral administration. europa.euatamanchemicals.com

Respiratory Tract Irritation Mechanisms

Inhalation of thioglycolic acid, the parent acid of this compound, can irritate the respiratory tract. nj.gov In rats exposed to a high concentration of a vapor/aerosol mixture of thioglycolic acid, severe irritation of the respiratory tract and mucous membranes was observed. oecd.org Clinical signs included behavioral abnormalities, and necropsy revealed discolored lungs. oecd.org However, exposure to saturated vapor alone did not produce these effects. oecd.org Inhalation of mists may cause symptoms such as coughing, wheezing, and shortness of breath. scbt.comnj.gov

Toxicokinetics and Metabolism Studies

The study of toxicokinetics traces the journey of a substance through a biological system, from absorption to excretion. For this compound, research has focused on its absorption through the skin, its distribution throughout the body, how it is metabolized, and its interaction with proteins.

Dermal Absorption Mechanisms

Studies have demonstrated that this compound can be absorbed through the skin. haz-map.comprevor.com Research in male rabbits using a 25.0% solution of ³⁵S-thioglycolic acid applied to the dorsal skin showed rapid absorption. nih.gov Within one hour, 5% to 8% of the applied dose was excreted in the urine, and this increased to 30% to 40% after five hours. nih.gov Another study on rabbits with a higher dose of 660 mg/kg resulted in 7% to 24% of the dose being excreted within four hours. nih.gov The physicochemical properties of thioglycolates, being small, ionizable, and water-soluble molecules, suggest they can be significantly absorbed. oecd.org However, studies with cosmetic formulations have indicated a low dermal penetration of about 1% for the ammonium salt. oecd.org

Distribution in Biological Systems

Once absorbed, this compound is distributed throughout the body. Following intravenous injection in rabbits, 60% to 80% of the dose was found to be excreted in the urine within 24 hours, primarily as organic sulfate (B86663) and neutral sulfur. nih.gov A study using ³⁵S-thioglycolic acid injected intraperitoneally in adult male New Zealand rabbits showed that after 24 hours, 84% to 93% of the administered dose was excreted in the urine, with most of the radioactivity found in the neutral sulfate fraction. nih.gov In rats, residual ³⁵S blood concentrations after injection did not exceed 5.3% between 0.5 to 7 hours post-injection. oecd.org

Metabolic Pathways

This compound is known to block fatty acid oxidation at various points in the metabolic pathway. nih.govnih.gov It acts as an inhibitor of this process, which can lead to an increase in feed consumption in rats and mice when they are on a fat-supplemented diet. nih.govnih.gov One of the metabolic products found in the urine of rabbits after intraperitoneal injection of thioglycolic acid is dithiodiglycolate. oecd.org The compound also plays a role in mediating the formation of ATP from ADP. atamanchemicals.commpbio.com

Protein Binding Mechanisms

This compound and its related compound, thioglycolic acid, have been shown to interact with proteins. In a study investigating the binding of ³⁵S-thioglycolic acid to serum protein fractions in New Zealand rabbits after intravenous injection, most of the radioactivity was found to be bound to albumin. oecd.orgeuropa.eu The uptake by albumin was 0.14% at 20 minutes post-injection, decreasing to 0.016% after 3 hours. oecd.org It is suggested that this small amount of binding could be due to isotopic exchange. oecd.org this compound is also used in laboratory settings to protect enzymes from inactivation by keeping their thiol groups in a reduced state. atamanchemicals.comatamankimya.comabmole.comsigmaaldrich.com In proteomics research, this compound is used in electrophoresis to prevent or reverse the oxidation of methionine sulfur in proteins. researchgate.net It has also been utilized in the study of protein-protein interactions, such as those involved in adenovirus DNA replication. oup.com

Interactive Data Table: Dermal Absorption of ³⁵S-Sodium Thioglycolate in Male Rabbits

| Time After Application | Percentage of Applied Dose Excreted in Urine |

| 1 Hour | 5% - 8% |

| 5 Hours | 30% - 40% |

| Data from a study involving the application of a 25.0% solution of ³⁵S-thioglycolic acid (330 mg/kg) to the dorsal skin. nih.gov |

Interactive Data Table: Protein Binding of ³⁵S-Thioglycolic Acid in Rabbit Serum

| Time After Intravenous Injection | Percentage of Radioactivity Bound to Albumin |

| 20 Minutes | 0.14% |

| 3 Hours | 0.016% |

| Data from a study where 75 mg/kg of ³⁵S-thioglycolic acid was injected intravenously. oecd.orgeuropa.eu |

Advanced and Specialized Applications Research

Cosmetic Science Research: A Mechanistic Understanding

In cosmetic science, sodium thioglycolate is a key ingredient in several products, primarily due to its reducing properties. atamanchemicals.com Researchers are focused on understanding the precise mechanisms through which it alters biological structures like hair and its role in product formulation stability.

Hair Perming and Straightening Mechanisms (Keratin Disulfide Bond Modification)

This compound and its parent compound, thioglycolic acid, are fundamental to the processes of permanent hair waving and straightening. atamanchemicals.comwikipedia.org The rigidity and shape of hair are largely determined by the disulfide bonds within the keratin (B1170402) protein structure. byu.edu These bonds, formed between cysteine amino acid residues, create strong cross-links that maintain the hair's natural form. muni.cz

The mechanism of action involves the reduction of these disulfide bonds. nih.gov this compound, typically in an alkaline solution, penetrates the hair shaft and cleaves the disulfide (S-S) bonds, converting them into two sulfhydryl (–SH) groups. muni.czijord.com This process weakens the keratin structure, making the hair pliable and allowing it to be reshaped around a curler for perming or straightened. wikipedia.orgmuni.cz Research using techniques like Raman spectroscopy has shown that thioglycolic acid diffuses into the cortex region of the hair, leading to the disconnection of these disulfide groups. assessa.com.br

Once the hair is physically rearranged, a neutralizing agent, often a mild oxidizing agent like hydrogen peroxide, is applied. muni.cz This reverses the initial reaction, causing new disulfide bonds to form in the new configuration, thus locking in the straightened or curled shape. byu.edumuni.cz Studies have compared the effects of different reducing agents, with some research suggesting that alternatives like thioglycerol may cause less damage to the hair compared to thioglycolic acid by not only disconnecting but also changing the conformation of the disulfide bonds. assessa.com.br

Table 1: Comparison of Reducing Agents in Hair Restructuring

| Reducing Agent | Mechanism of Action | Reported Effects on Hair |

|---|---|---|

| This compound / Ammonium (B1175870) Thioglycolate | Breaks disulfide bonds in the hair's cortex by reducing cystine to cysteine. byu.edumuni.cz | Effective for perming and straightening; can cause protein loss. ijord.comnih.gov |

| Thioglycerol | Disconnects and alters the conformation of disulfide bonds (GGG and GGT to TGT). assessa.com.br | Reported to cause less damage compared to TGA. assessa.com.br |

| Sodium Hydroxide (B78521) / Guanidine Hydroxide | Breaks disulfide bonds through a process called lanthionization. nih.govgoogle.com | Effective for straightening; can weaken the hair shaft. nih.gov |

Depilatory Action Mechanisms (Hair Cortex Weakening)

The same chemical principle of breaking disulfide bonds is employed in depilatory creams, where this compound is a primary active ingredient. nih.govatamankimya.comhumanjournals.com By disrupting the disulfide bonds in the keratin of the hair shaft, the cream weakens the hair structure to the point where it can be easily wiped away from the skin's surface. specialchem.comskintherapyletter.com

For this process to be effective, depilatory formulations typically have a high pH, which enhances the efficacy of the thioglycolate in breaking down the hair's protein structure. humanjournals.comskintherapyletter.com Research using advanced imaging techniques has demonstrated that thioglycolate damages hair cuticle cells, creating breakages and causing the cortex cells to swell. nih.govresearchgate.net This chemical action specifically targets the protein structure in both the hair cuticle and cortex. nih.govworktribe.com

A significant challenge in formulating depilatories is that keratin is also a component of the skin. skintherapyletter.com Therefore, the product must be designed to preferentially act on the hair keratin while minimizing irritation to the skin. skintherapyletter.com Studies have shown that while thioglycolate does affect the outermost layer of the skin (the stratum corneum), the damage is often reversible. nih.govworktribe.com

Antioxidant Role in Cosmetic Formulations

Beyond its hair-altering capabilities, this compound also functions as an antioxidant in cosmetic products. cosmileeurope.eunih.gov Its role is to inhibit reactions promoted by oxygen, thereby preventing the oxidation and subsequent deterioration of the formulation's ingredients. cosmileeurope.eu This helps to extend the shelf life and maintain the stability of the product. atamankimya.commyskinrecipes.com

The antioxidant property stems from the thiol group (-SH) in the thioglycolate molecule, which can readily donate a hydrogen atom to neutralize free radicals, thus preventing them from damaging other components of the cosmetic. atamanchemicals.com This makes it a useful stabilizer in various cosmetic and personal care products. atamankimya.commyskinrecipes.com

Agricultural Research Applications

Emerging research indicates that this compound may have beneficial applications in agriculture, specifically in influencing plant growth and improving soil conditions. atamankimya.com

Plant Growth Regulation Mechanisms